

# Avitinib Maleate's Kinase Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Avitinib maleate, also known as Abivertinib or AC0010, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively target EGFR mutations, including the T790M resistance mutation, which commonly arises after treatment with earlier-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[3][4] Beyond its primary targets, Avitinib also demonstrates activity against Bruton's tyrosine kinase (BTK).[1][2] Understanding the broader kinase selectivity profile of Avitinib is crucial for predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of Avitinib maleate's cross-reactivity with other kinases, supported by available experimental data and detailed methodologies.

### **Kinase Inhibition Profile of Avitinib Maleate**

**Avitinib maleate** exhibits high potency against mutant forms of EGFR while showing significantly lower activity against wild-type (WT) EGFR, which is a key characteristic of third-generation inhibitors aimed at reducing toxicity.[4] Its inhibitory activity extends to BTK, suggesting potential applications in B-cell malignancies.[1][2]

A broad kinase selectivity screen was conducted to assess the cross-reactivity of Avitinib against a panel of 349 kinases. At a concentration of 1  $\mu$ M, Avitinib demonstrated greater than 80% inhibition of 33 of these kinases.[5] Notably, alongside its primary targets, Avitinib showed



significant inhibition of Janus kinase 3 (JAK3) and five members of the TEC family of kinases. [5] However, the inhibitory potency observed in cellular assays for these off-target kinases was substantially weaker than in biochemical assays. For instance, the IC50 values for BTK and JAK3 in cellular assays were 59 nM and 360 nM, respectively.[5]

### **Quantitative Kinase Inhibition Data**

The following table summarizes the available quantitative data on the inhibitory activity of **Avitinib maleate** against its primary targets and key off-target kinases.

| Kinase Target | IC50 (nM) | Assay Type  | Reference |
|---------------|-----------|-------------|-----------|
| EGFR (L858R)  | 0.18      | Biochemical | [1][2]    |
| EGFR (T790M)  | 0.18      | Biochemical | [1][2]    |
| EGFR (WT)     | 7.68      | Biochemical | [1][2]    |
| втк           | 59        | Cellular    | [5]       |
| JAK3          | 360       | Cellular    | [5]       |

## **Experimental Protocols**

The determination of kinase inhibition profiles is critical for the characterization of small molecule inhibitors like **Avitinib maleate**. Below are detailed methodologies for commonly employed kinase inhibition assays, representative of the techniques used to generate the data presented.

### In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of a kinase, which is typically the transfer of a phosphate group from ATP to a substrate. The extent of inhibition is quantified by measuring the amount of phosphorylated substrate or the amount of ADP produced.



#### Materials:

- Recombinant kinase
- Kinase-specific substrate (peptide or protein)
- Adenosine triphosphate (ATP), often radiolabeled ([y-32P]ATP or [y-33P]ATP) or modified for non-radioactive detection
- Test compound (Avitinib maleate) dissolved in a suitable solvent (e.g., DMSO)
- Kinase reaction buffer (e.g., Tris-HCl, HEPES) containing MgCl<sub>2</sub>, MnCl<sub>2</sub>, DTT, and BSA
- Detection reagents (e.g., phosphospecific antibodies, ADP detection kits)
- Microplates (e.g., 96-well or 384-well)
- Plate reader (scintillation counter, luminometer, or fluorescence reader)

#### Procedure:

- Compound Preparation: Prepare a serial dilution of the test compound in the kinase reaction buffer.
- Reaction Setup: In a microplate, add the recombinant kinase, the kinase-specific substrate, and the test compound at various concentrations.
- Initiation of Reaction: Start the kinase reaction by adding ATP.
- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes).
- Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a filter membrane.
- Detection:



- Radiometric Assay: If using radiolabeled ATP, wash the filter membrane to remove unincorporated ATP and measure the radioactivity of the phosphorylated substrate using a scintillation counter.
- Non-Radiometric Assays: Utilize a detection method such as:
  - Luminescent ADP Detection (e.g., ADP-Glo<sup>™</sup>): Add reagents that convert the generated ADP to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal.
  - Fluorescence/Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) (e.g., LanthaScreen™): Use a europium-labeled antibody that binds to the phosphorylated substrate and a fluorescent tracer that binds to the kinase. Inhibition of phosphorylation leads to a decrease in the FRET signal.
- Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

## Signaling Pathways and Experimental Workflows EGFR and BTK Signaling Pathways

**Avitinib maleate**'s primary mechanism of action involves the inhibition of the EGFR signaling pathway, which plays a central role in cell proliferation, survival, and differentiation.[6][7] Its activity against BTK implicates it in the B-cell receptor signaling pathway, crucial for B-cell development and activation.[8][9]





Click to download full resolution via product page

Caption: EGFR and BTK signaling pathways inhibited by Avitinib maleate.

## **Experimental Workflow for Kinase Cross-Reactivity Profiling**

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a kinase inhibitor like **Avitinib maleate**.





Click to download full resolution via product page

Caption: Workflow for kinase inhibitor cross-reactivity profiling.

### Conclusion



Avitinib maleate is a potent and selective inhibitor of mutant EGFR, with additional activity against BTK. While kinome-wide screening indicates a degree of cross-reactivity with other kinases at higher concentrations, the cellular potency against these off-targets appears to be significantly lower. This selectivity profile underscores its targeted therapeutic design. Further comprehensive studies providing quantitative inhibition data for a broader range of kinases will be beneficial for a more complete understanding of Avitinib's pharmacological profile and for guiding its clinical development and potential combination therapies. The experimental protocols and workflows described herein provide a framework for such comparative investigations in the field of kinase inhibitor research.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. promega.com.cn [promega.com.cn]
- 3. Illuminating the dark kinome: utilizing multiplex peptide activity arrays to functionally annotate understudied kinases PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Item Supplementary Data from A Novel Third-generation EGFR Tyrosine Kinase Inhibitor Abivertinib for EGFR T790M-mutant Nonâpana Small Cell Lung Cancer: a Multicenter Phase I/II Study American Association for Cancer Research Figshare [aacr.figshare.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific SG [thermofisher.com]
- 8. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific US [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Avitinib Maleate's Kinase Cross-Reactivity: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b605098#cross-reactivity-of-avitinib-maleate-with-other-kinases]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com